2-[(3aR,4R,7S,7aS)-5,6-dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl]pentanedioic acid
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Overview
Description
2-[(3aR,4R,7S,7aS)-5,6-dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl]pentanedioic acid is a complex organic compound characterized by its unique structure, which includes dibromo substituents and a dioxooctahydro methanoisoindole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3aR,4R,7S,7aS)-5,6-dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl]pentanedioic acid typically involves multiple steps:
Formation of the Methanoisoindole Core: The initial step involves the cyclization of a suitable precursor to form the methanoisoindole core. This can be achieved through a Diels-Alder reaction between a diene and a dienophile under controlled temperature and pressure conditions.
Bromination: The dibromo substituents are introduced via a bromination reaction. This step requires the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.
Oxidation: The introduction of the dioxo groups is achieved through an oxidation reaction. Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Formation of the Pentanedioic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced catalysts, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo further oxidation to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the dibromo substituents or reduce the dioxo groups to hydroxyl groups.
Substitution: The dibromo substituents can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium iodide (NaI) in acetone, silver nitrate (AgNO3)
Major Products
Oxidation: Formation of carboxylic acids, ketones, or aldehydes
Reduction: Formation of alcohols or alkanes
Substitution: Formation of iodinated or nitrated derivatives
Scientific Research Applications
2-[(3aR,4R,7S,7aS)-5,6-dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl]pentanedioic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(3aR,4R,7S,7aS)-5,6-dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl]pentanedioic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The compound can affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- **2-[(3aR,4R,7S,7aS)-5,6-dichloro-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl]pentanedioic acid
- **2-[(3aR,4R,7S,7aS)-5,6-difluoro-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl]pentanedioic acid
- **2-[(3aR,4R,7S,7aS)-5,6-diiodo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl]pentanedioic acid
Uniqueness
The uniqueness of 2-[(3aR,4R,7S,7aS)-5,6-dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl]pentanedioic acid lies in its dibromo substituents, which confer distinct chemical reactivity and potential biological activity compared to its dichloro, difluoro, and diiodo analogs. The presence of bromine atoms can influence the compound’s electronic properties, making it a valuable intermediate in synthetic chemistry and a promising candidate for further biological studies.
Properties
CAS No. |
1219132-57-6 |
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Molecular Formula |
C14H15Br2NO6 |
Molecular Weight |
453.08 g/mol |
IUPAC Name |
2-[(1R,2R,6S,7S)-8,9-dibromo-3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl]pentanedioic acid |
InChI |
InChI=1S/C14H15Br2NO6/c15-10-4-3-5(11(10)16)9-8(4)12(20)17(13(9)21)6(14(22)23)1-2-7(18)19/h4-6,8-11H,1-3H2,(H,18,19)(H,22,23)/t4-,5+,6?,8+,9-,10?,11? |
InChI Key |
NRXFVCDLBRGEDJ-WLVMBKETSA-N |
Isomeric SMILES |
C1[C@@H]2[C@H]3[C@@H]([C@H]1C(C2Br)Br)C(=O)N(C3=O)C(CCC(=O)O)C(=O)O |
Canonical SMILES |
C1C2C3C(C1C(C2Br)Br)C(=O)N(C3=O)C(CCC(=O)O)C(=O)O |
Origin of Product |
United States |
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